molecular formula C13H18BF2NO3 B13465103 3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13465103
M. Wt: 285.10 g/mol
InChI Key: WRDDOSVYXVYICV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a difluoromethyl group, a methoxy group, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

Molecular Formula

C13H18BF2NO3

Molecular Weight

285.10 g/mol

IUPAC Name

3-(difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H18BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-6-9(10(15)16)11(18-5)17-7-8/h6-7,10H,1-5H3

InChI Key

WRDDOSVYXVYICV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both difluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Biological Activity

3-(Difluoromethyl)-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No: 1445651-49-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is C13H18BF2NO3, with a molecular weight of 285.10 g/mol. The structure features a pyridine ring substituted with a difluoromethyl group and a boronate ester moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC13H18BF2NO3
Molecular Weight285.10 g/mol
CAS Number1445651-49-9
Purity95%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of pyridine can inhibit cell proliferation in various cancer types.

  • In Vitro Studies : In cell line assays, the compound demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported to be in the micromolar range, indicating moderate potency compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanism of Action : The biological mechanism appears to involve the induction of apoptosis through caspase activation. In treated MCF-7 cells, an increase in caspase-9 levels was observed, suggesting that the compound may trigger intrinsic apoptotic pathways .

Antiviral Activity

Emerging studies have also explored the antiviral potential of pyridine derivatives. While specific data on this compound's antiviral efficacy is limited, related compounds have shown activity against viral strains such as HIV and influenza .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative with structural similarities showed an EC50 value of 4.77 nM against HIV strains, suggesting that modifications to the pyridine structure can enhance antiviral properties .
  • Case Study 2 : In a murine model of influenza infection, a related compound led to significant reductions in viral load and improved survival rates when administered at high doses .

Toxicological Profile

The safety profile of this compound has not been extensively characterized; however, preliminary data indicate potential irritant effects upon contact with skin and eyes (H315 and H319 hazard statements) .

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